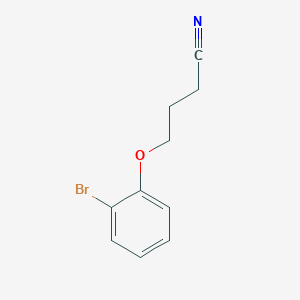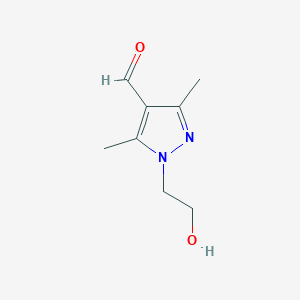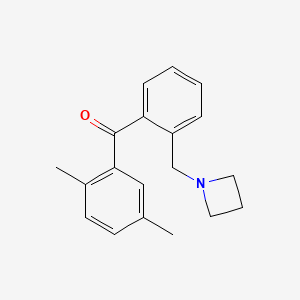![molecular formula C14H15ClN2O3 B1292979 [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-96-0](/img/structure/B1292979.png)
[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: is a chemical compound with the molecular formula C14H15ClN2O3 This compound is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a piperidine ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable chloro-substituted carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Acetic Acid Attachment: The final step involves the attachment of the acetic acid moiety to the piperidine ring, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially reducing the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Therapeutic Agents: It may have therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.
作用機序
The mechanism of action of [1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its target, while the acetic acid moiety can facilitate its solubility and bioavailability.
類似化合物との比較
[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: Similar structure but with a different position of the chlorine atom.
N-substituted 6-Fluoro-3-benzoxazole derivatives: These compounds have a fluorine atom instead of chlorine and different substituents on the piperidine ring.
Benzothiazole derivatives: These compounds have a sulfur atom in place of the oxygen in the benzoxazole ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6-position of the benzoxazole ring imparts unique chemical and biological properties.
Piperidine Ring: The piperidine ring enhances the compound’s stability and binding affinity to molecular targets.
Acetic Acid Moiety: The acetic acid group improves the compound’s solubility and bioavailability, making it more effective in biological applications.
特性
IUPAC Name |
2-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-4-11-12(7-10)20-14(16-11)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMPRPQTRWLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



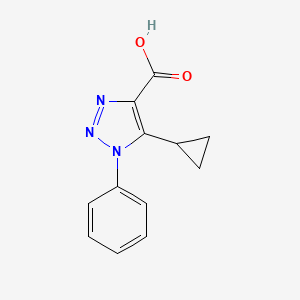
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
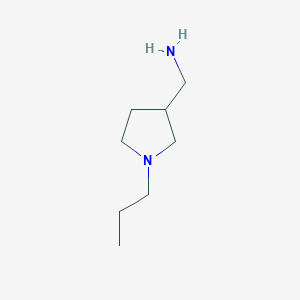
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
